molecular formula C14H9BrS B8277262 2-(4-Bromonaphthalen-1-yl)thiophene

2-(4-Bromonaphthalen-1-yl)thiophene

Cat. No. B8277262
M. Wt: 289.19 g/mol
InChI Key: ZJCJATOLIXNOQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromonaphthalen-1-yl)thiophene is a useful research compound. Its molecular formula is C14H9BrS and its molecular weight is 289.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromonaphthalen-1-yl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromonaphthalen-1-yl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H9BrS

Molecular Weight

289.19 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)thiophene

InChI

InChI=1S/C14H9BrS/c15-13-8-7-12(14-6-3-9-16-14)10-4-1-2-5-11(10)13/h1-9H

InChI Key

ZJCJATOLIXNOQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)C3=CC=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 28.6 g (100 mmol) of 1,4-dibromonaphthalene, 15.35 g (120 mmol) of thiophen-2-ylboronic acid, 2.31 g (2 mmol) of tetrakis(triphenyl phosphine)palladium, 75 ml of 2M Na2CO3, 150 ml of EtOH and 300 ml toluene was degassed and placed under nitrogen, and then heated at 100° C. for 4 h. After finishing the reaction, the mixture was allowed to cool to room temperature. The organic layer was extracted with ethyl acetate and water, dried with anhydrous magnesium sulfate, the solvent was removed and the residue was purified by column chromatography on silica(hexane-dichloromethane) to give product (21.1 g, 73 mmol, 73%) as a white solid.
Quantity
28.6 g
Type
reactant
Reaction Step One
Quantity
15.35 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenyl phosphine)palladium
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
73%

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